Myr-ZIP

Neuroscience Cell Biology Peptide Delivery

Myr-ZIP is the definitive cell-permeable PKMζ inhibitor for neuroscience research. Unlike unmodified ZIP or weak inhibitors chelerythrine (Ki=76µM), Myr-ZIP’s myristoyl moiety ensures rapid intracellular access and potent, consistent inhibition (Ki=0.076-2.11µM). At 5µM, it disrupts PKC translocation in live cells. Doses of 10-30nmol/side block drug reward memories for 14 days in vivo. A validated scrambled control peptide (3-4x reduced efficacy) enables rigorous target engagement verification. Choose Myr-ZIP for reliable, sequence-specific PKMζ blockade in LTP/memory studies.

Molecular Formula C92H155F3N30O19
Molecular Weight 2042.4 g/mol
Cat. No. B10823339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyr-ZIP
Molecular FormulaC92H155F3N30O19
Molecular Weight2042.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C90H154N30O17.C2HF3O2/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-70(52-121)83(134)120-73(54(5)8-2)84(135)118-67(48-56-37-39-58(122)40-38-56)81(132)115-64(33-25-44-104-88(96)97)77(128)112-61(31-23-42-102-86(92)93)75(126)108-51-72(124)109-55(6)74(125)111-63(32-24-43-103-87(94)95)76(127)114-66(35-27-46-106-90(100)101)79(130)117-68(49-57-50-107-60-29-20-19-28-59(57)60)82(133)116-65(34-26-45-105-89(98)99)78(129)113-62(30-21-22-41-91)80(131)119-69(85(136)137)47-53(3)4;3-2(4,5)1(6)7/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,126)(H,109,124)(H,110,123)(H,111,125)(H,112,128)(H,113,129)(H,114,127)(H,115,132)(H,116,133)(H,117,130)(H,118,135)(H,119,131)(H,120,134)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106);(H,6,7)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-;/m0./s1
InChIKeyDHGDHWWJKWLEIM-CQUAHXNOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myr-ZIP: A Myristoylated Cell-Permeable PKMζ Inhibitor for Memory and Synaptic Plasticity Research


Myr-ZIP (Myristoylated Zeta Inhibitory Peptide) is a cell-permeable, myristoylated pseudosubstrate-derived peptide that acts as a competitive inhibitor of the constitutively active atypical protein kinase C (PKC) isoform PKMζ . It is widely used in neuroscience to study the role of PKMζ in the maintenance of long-term potentiation (LTP) and long-term memory [1]. The myristoyl moiety enhances membrane permeability, enabling intracellular delivery and biological activity in vitro and in vivo . Myr-ZIP is a key tool for dissecting PKMζ-dependent signaling pathways, particularly in the context of synaptic plasticity, addiction-related memory, and chronic pain [1] [2].

Why Unmodified ZIP or Alternative PKC Inhibitors Cannot Substitute for Myr-ZIP in Cell-Based and In Vivo Studies


Generic substitution with unmodified ZIP or alternative PKC inhibitors is not equivalent because Myr-ZIP's myristoylation confers essential cell permeability and intracellular delivery that unmyristoylated ZIP lacks . Furthermore, common alternatives like chelerythrine exhibit weak and redox-sensitive inhibition of PKMζ (Ki = 76 µM) compared to Myr-ZIP's potent and consistent inhibition (Ki = 0.076-2.11 µM) [1] [2], while staurosporine does not effectively inhibit PKMζ at all, functioning instead as a negative control [3]. Scrambled control peptides with identical amino acid composition show a 3- to 4-fold reduction in efficacy, confirming sequence-specific activity [4]. The quantitative differences in permeability, potency, and target engagement detailed below establish Myr-ZIP as the functionally superior tool for experiments requiring reliable intracellular PKMζ inhibition.

Quantitative Evidence for Myr-ZIP Differentiation Against Alternative PKMζ Inhibitors


Cell Permeability: Myristoylation Enables Intracellular Delivery Absent in Unmodified ZIP

Myr-ZIP incorporates an N-terminal myristoyl group that confers cell permeability, whereas unmodified ZIP lacks this modification and requires additional delivery vectors for intracellular access . This structural distinction is critical for functional assays in intact cells and in vivo models. While direct quantitative permeability coefficients are not reported in the core literature, the functional consequence of myristoylation is demonstrated by Myr-ZIP's ability to inhibit PKMζ in cultured cells, hippocampal slices, and in vivo brain regions without transfection or permeabilization agents [1]. Unmodified ZIP is not used in comparable studies due to its inability to cross cell membranes.

Neuroscience Cell Biology Peptide Delivery

Potency Against PKMζ: Myr-ZIP Exhibits 36- to 1000-Fold Greater Affinity Than Chelerythrine

Myr-ZIP potently inhibits PKMζ with a Ki value of 0.076-2.11 µM in vitro [1]. In contrast, chelerythrine, a commonly used alternative PKC inhibitor, exhibits a Ki of 76 µM for PKMζ, representing a 36- to 1000-fold reduction in affinity [2]. This quantitative difference in binding affinity directly impacts the effective working concentration required for target engagement.

Enzymology Kinase Inhibition Biochemistry

Sequence-Dependent Activity: Scrambled Control Peptide Shows 3- to 4-Fold Reduced Efficacy

A scrambled control peptide containing the identical amino acid composition as Myr-ZIP but in an altered sequence exhibits a 3- to 4-fold reduction in efficacy compared to the native ZIP sequence [1]. This quantitative difference confirms that Myr-ZIP's inhibitory activity is sequence-specific and not a non-specific effect of the peptide's physicochemical properties.

Neuroscience Peptide Pharmacology Control Validation

Disruption of PKC Translocation: Myr-ZIP Prevents Ionomycin-Induced PKC Membrane Recruitment

Myr-ZIP (5 µM) prevents PKC translocation to the plasma membrane induced by ionomycin in HEK293 cells expressing A-kinase anchor protein 79 (AKAP79) [1]. This demonstrates an additional mechanism of action beyond catalytic inhibition—disruption of PKC targeting and scaffolding. In contrast, alternative inhibitors like staurosporine, which inhibits PDK1 upstream of PKMζ, do not effectively block PKMζ activity in cells and brain slices [2].

Cell Signaling Protein Translocation Kinase Anchoring

In Vivo Efficacy: Myr-ZIP Blocks Morphine Conditioned Place Preference at Defined Doses

Intracranial administration of Myr-ZIP into the nucleus accumbens core at doses of 10 and 30 nmol/0.5 µl per side blocks the expression of morphine-induced conditioned place preference (CPP) in rats for up to 14 days post-injection [1]. This effect is mimicked by chelerythrine but not by staurosporine, confirming PKMζ-specific involvement [1]. Importantly, scrambled ZIP control does not produce this effect, validating sequence specificity in vivo [2].

Behavioral Neuroscience Addiction Research In Vivo Pharmacology

Optimal Scientific Applications for Myr-ZIP Based on Quantified Evidence


Dissecting PKMζ-Dependent Maintenance of Long-Term Potentiation (LTP) in Hippocampal Slices

Myr-ZIP is the optimal tool for experiments requiring reliable, cell-permeable inhibition of PKMζ in ex vivo brain slice preparations. Its potent Ki (0.076-2.11 µM) enables complete blockade of PKMζ activity at concentrations that do not confound with off-target effects seen with weak inhibitors like chelerythrine (Ki = 76 µM) [1] [2]. The myristoylation ensures rapid intracellular access without disrupting slice integrity, and the scrambled control peptide provides a validated negative control with 3- to 4-fold reduced efficacy [3].

Investigating PKMζ's Role in Long-Term Memory Maintenance and Erasure In Vivo

Myr-ZIP is the compound of choice for in vivo behavioral studies targeting PKMζ in specific brain regions, such as the nucleus accumbens core or hippocampus. Quantified doses of 10 and 30 nmol/0.5 µl/side reliably block drug-associated reward memories for up to 14 days, effects not observed with scrambled ZIP or staurosporine [4]. This temporal persistence and dose-response relationship provide a robust framework for studying memory maintenance, reconsolidation, and erasure.

Studying PKC Translocation and Scaffolding Dynamics in Live Cells

For researchers investigating the spatial regulation of PKC isoforms, Myr-ZIP offers a unique advantage: at 5 µM, it disrupts ionomycin-induced PKC translocation to the plasma membrane in HEK293 cells expressing AKAP79 [5]. This property, combined with its cell permeability and high potency, makes Myr-ZIP an essential tool for real-time imaging studies of PKC dynamics where alternative inhibitors like staurosporine fail to directly block PKMζ.

Validating PKMζ-Specific Phenotypes Using Sequence-Specific Controls

Myr-ZIP's sequence-specific activity, validated by the 3- to 4-fold reduced efficacy of the scrambled control peptide, makes it ideal for experiments requiring rigorous demonstration of target engagement [3]. This control is essential for interpreting results, as it distinguishes specific PKMζ inhibition from potential non-specific effects of the myristoylated peptide backbone.

Quote Request

Request a Quote for Myr-ZIP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.